N,N'-Dicarboxymethyldiaza-18-crown-6 N,N'-Dicarboxymethyldiaza-18-crown-6
Brand Name: Vulcanchem
CAS No.: 72912-01-7
VCID: VC10849367
InChI: InChI=1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C16H30N2O8
Molecular Weight: 378.42 g/mol

N,N'-Dicarboxymethyldiaza-18-crown-6

CAS No.: 72912-01-7

Cat. No.: VC10849367

Molecular Formula: C16H30N2O8

Molecular Weight: 378.42 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dicarboxymethyldiaza-18-crown-6 - 72912-01-7

Specification

CAS No. 72912-01-7
Molecular Formula C16H30N2O8
Molecular Weight 378.42 g/mol
IUPAC Name 2-[16-(carboxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetic acid
Standard InChI InChI=1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22)
Standard InChI Key NCKZZTXKSYMGTD-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCN(CCOCCOCCN1CC(=O)O)CC(=O)O

Introduction

Chemical Structure and Nomenclature

N,N'-Dicarboxymethyldiaza-18-crown-6 (IUPAC name: 4,13-bis(carboxymethyl)-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane) features an 18-membered macrocyclic ring with two nitrogen atoms at positions 4 and 13, each substituted with a carboxymethyl group (-CH₂COOH). The crown ether backbone consists of six oxygen atoms interspersed with ethylene (-CH₂CH₂-) groups, while the diaza substitution introduces nitrogen heteroatoms capable of further functionalization.

The molecular formula is C₁₆H₂₈N₂O₈, yielding a molecular weight of 376.40 g/mol. X-ray crystallographic studies of analogous diaza-crown ethers reveal a pseudo-planar conformation, with the carboxymethyl groups adopting equatorial positions to minimize steric strain .

Synthesis and Optimization

Alkylation of Diaza-18-Crown-6

The synthesis involves alkylating 4,13-diaza-18-crown-6 with chloroacetic acid ethyl ester under basic conditions. Key steps include:

  • Reaction Setup: A molar ratio of 1:2.2 (diaza-18-crown-6 : chloroacetic acid ethyl ester) in anhydrous acetonitrile.

  • Base Selection: Potassium carbonate (K₂CO₃) facilitates deprotonation of the secondary amines, enhancing nucleophilicity.

  • Temperature and Duration: Reflux at 80°C for 48 hours ensures complete substitution .

Yield: 65–72% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Purification and Characterization

  • Recrystallization: The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.

  • Analytical Confirmation:

    • ¹H NMR (400 MHz, D₂O): δ 3.75–3.55 (m, 16H, crown-OCH₂), 3.40 (s, 4H, NCH₂CO), 2.90 (t, 4H, NCH₂).

    • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1110 cm⁻¹ (C-O-C ether) .

Physicochemical Properties

Table 1: Key Physical Properties

PropertyValue
Melting Point198–202°C (decomposes)
SolubilityWater: 12 g/L (25°C)
DMSO: >50 g/L
Log P (Octanol/Water)-1.34 ± 0.05
pKa (Carboxyl Groups)3.2, 4.8 (25°C)

The compound’s water solubility arises from its ionizable carboxyl groups, which deprotonate at physiological pH, forming a dianion capable of chelating metal ions .

Coordination Chemistry

Ion Selectivity and Binding Constants

N,N'-Dicarboxymethyldiaza-18-crown-6 exhibits preferential binding for Ca²⁺ over Na⁺ and K⁺ due to:

  • Cavity Size: The 18-membered ring (3.4–4.0 Å) accommodates Ca²⁺ (ionic radius: 1.00 Å) more effectively than smaller ions.

  • Donor Atoms: Six oxygen and two nitrogen atoms provide an octadentate coordination environment.

Table 2: Stability Constants (log K) in Water (25°C)

Ionlog K
Ca²⁺5.2 ± 0.1
Mg²⁺3.8 ± 0.2
Na⁺1.5 ± 0.3
K⁺2.1 ± 0.2

Density functional theory (DFT) calculations confirm that Ca²⁺ binding induces a conformational shift, bringing the carboxylate groups into closer proximity for optimal electrostatic interactions .

Biological Activity and Mechanisms

Calcium Flux Modulation

In HL60 cells transfected with N-formyl peptide receptors (FPR1/2), N,N'-Dicarboxymethyldiaza-18-crown-6 elevates cytosolic Ca²⁺ concentrations ([Ca²⁺]ᵢ) by 180–220% at 10 µM. This ionophoric activity disrupts calcium-dependent signaling pathways, inhibiting:

  • Neutrophil Chemotaxis: Reduced migration toward N-formyl-Met-Leu-Phe (fMLF) by 40–60% (IC₅₀ = 8.2 µM).

  • Reactive Oxygen Species (ROS) Production: Suppression of PMA-induced ROS generation by 55–70% .

Applications in Science and Technology

Ion-Selective Electrodes

The compound serves as a Ca²⁺-selective ionophore in PVC membrane electrodes, achieving a detection limit of 1.0 × 10⁻⁶ M and selectivity coefficients (log K₅ₑₗ) of -3.2 against Na⁺ and -2.8 against K⁺.

Drug Delivery Systems

Conjugation with doxorubicin via carbodiimide chemistry yields pH-sensitive prodrugs that release the anticancer agent in tumor microenvironments (pH 5.5–6.5).

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